molecular formula C5H3F7O2 B1199088 Methyl heptafluorobutyrate CAS No. 356-24-1

Methyl heptafluorobutyrate

Cat. No. B1199088
CAS RN: 356-24-1
M. Wt: 228.06 g/mol
InChI Key: MRPUVAKBXDBGJQ-UHFFFAOYSA-N
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Patent
US04723016

Procedure details

Methyl perfluorobutyrate (12.81 g, 56 mmol) was added dropwise to a stirred solution of sodium trimethylsilanolate (6.3 g, 56 mmol) in dry ether (300 mL) at room temperature under nitrogen. The reaction mixture was stirred overnight. The solid was filtered under nitrogen, washed with dry ether, and dried under a stream of nitrogen to afford sodium perfluorobutyrate (11.1 g, 84% yield) as a white solid: 19F NMR (D2O) δ -79.6 (t, J=8 Hz, CF3 --, 3F), -117.2 (q, J=8 Hz, CF3CF2CF2 --, 2F), -126.2 ppm (s, CF3CF2 --, 2F). Anal. Calcd. for C4F7NaO2 : C, 20.36; F, 56.35; Na, 9.74. Found: C, 20.84, 20.61, 20.58; F, 56.68, 53.24; Na, 9.89, 9.65.
Quantity
12.81 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([C:7]([F:13])([F:12])[C:8]([F:11])([F:10])[F:9])[C:3]([O:5]C)=[O:4].C[Si](C)(C)[O-].[Na+:20]>CCOCC>[F:1][C:2]([F:14])([C:7]([F:12])([F:13])[C:8]([F:9])([F:10])[F:11])[C:3]([O-:5])=[O:4].[Na+:20] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
12.81 g
Type
reactant
Smiles
FC(C(=O)OC)(C(C(F)(F)F)(F)F)F
Name
Quantity
6.3 g
Type
reactant
Smiles
C[Si]([O-])(C)C.[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was filtered under nitrogen
WASH
Type
WASH
Details
washed with dry ether
CUSTOM
Type
CUSTOM
Details
dried under a stream of nitrogen

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(C(=O)[O-])(C(C(F)(F)F)(F)F)F.[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 11.1 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.